6-(3,4-dimethoxyphenyl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one

PDE4 inhibition Structure–activity relationship Pharmacophore modeling

This 2,3-dihydropyridazin-3-one features a 3,4-dimethoxyphenyl group and naphthalen-1-ylmethyl N-substituent, creating a non-planar heterocyclic core distinct from fully aromatic analogs. Deploy as a PDE4 inhibitor SAR probe: benchmark against N-benzyl/phenyl analogs to quantify naphthalene hydrophobic contributions. Use as a divergent intermediate—oxidize to pyridazin-3(2H)-one, reduce to tetrahydropyridazin-3-one, or functionalize at C4/C5. The 3,4-dimethoxy regioisomer complements commercially available 2,5-dimethoxy variants for head-to-head selectivity profiling. Predicted logP ~4.5–5.0 suits permeability studies.

Molecular Formula C23H20N2O3
Molecular Weight 372.424
CAS No. 899989-87-8
Cat. No. B2533833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-dimethoxyphenyl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one
CAS899989-87-8
Molecular FormulaC23H20N2O3
Molecular Weight372.424
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC4=CC=CC=C43)OC
InChIInChI=1S/C23H20N2O3/c1-27-21-12-10-17(14-22(21)28-2)20-11-13-23(26)25(24-20)15-18-8-5-7-16-6-3-4-9-19(16)18/h3-14H,15H2,1-2H3
InChIKeyIHONKLRECRKWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3,4-Dimethoxyphenyl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 899989-87-8): Core Structure and Procurement-Relevant Class Identity


6-(3,4-Dimethoxyphenyl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 899989-87-8) is a synthetic heterocyclic small molecule belonging to the dihydropyridazin-3-one family, characterized by a partially saturated pyridazinone core bearing a 3,4-dimethoxyphenyl substituent at the 6-position and a naphthalen-1-ylmethyl substituent at the N2-position. With a molecular formula of C23H20N2O3 and a molecular weight of 372.42 g/mol, this compound resides in a chemical space that has been extensively explored for phosphodiesterase (PDE) inhibition, particularly within the PDE3/PDE4 enzyme families, where both the dimethoxyphenyl group and N-substitution pattern have been demonstrated to modulate inhibitory potency and isoform selectivity [1]. The compound retains the 2,3-dihydropyridazin-3-one oxidation state, which distinguishes it from fully aromatic pyridazin-3(2H)-one analogs in terms of ring geometry, electron distribution, and potential metabolic fate.

Why Generic Substitution Fails for 6-(3,4-Dimethoxyphenyl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 899989-87-8)


Within the pyridazinone class, even subtle modifications to substitution pattern, oxidation state, or N-alkyl group identity can profoundly alter biological activity profiles, physicochemical properties, and chemical stability. Published structure–activity relationship (SAR) data on structurally related 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-ones demonstrate that N-substitution is critical for both PDE4 inhibitory potency and selectivity over PDE3 [1]. The specific combination of a 3,4-dimethoxyphenyl group (as opposed to 2,5- or 3,4,5-substitution patterns) and a naphthalen-1-ylmethyl N-substituent (as opposed to phenyl, benzyl, or other alkyl groups) creates a unique pharmacophoric fingerprint that cannot be assumed equivalent to any commercially available analog without direct comparative data. Furthermore, the 2,3-dihydro oxidation state of the pyridazinone ring in this compound confers a non-planar geometry at the heterocyclic core that may influence target binding, metabolic stability, and solid-state properties relative to fully aromatic pyridazin-3(2H)-one counterparts. Procurement decisions that treat this compound as interchangeable with other dimethoxyphenyl-pyridazinones risk introducing uncharacterized variables into SAR studies, screening cascades, or synthetic route development.

Quantitative Differentiation Evidence for 6-(3,4-Dimethoxyphenyl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 899989-87-8) vs. Closest Analogs


3,4-Dimethoxy vs. 2,5-Dimethoxy Phenyl Substitution: Impact on PDE4 Inhibitory Pharmacophore Alignment

The 3,4-dimethoxyphenyl substitution pattern present in the target compound has been established in the peer-reviewed literature as an integral component of the PDE4 inhibitory pharmacophore, with 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-ones showing specific PDE4 inhibition (class-level pIC50 values up to 8.4 for optimized N-substituted analogs) [1]. In contrast, the regioisomeric 2,5-dimethoxyphenyl analog (6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one) repositions both methoxy groups relative to the pyridazinone ring, which alters the electron density distribution on the phenyl ring and modifies the hydrogen-bond acceptor geometry available for target engagement. While direct head-to-head PDE inhibition data comparing these two specific regioisomers have not been published, the established SAR for related pyridazinone series indicates that methoxy substitution position on the phenyl ring is a key determinant of PDE isoform selectivity [1].

PDE4 inhibition Structure–activity relationship Pharmacophore modeling

N-Naphthalen-1-ylmethyl vs. N-Phenyl Substitution: Effect on PDE4 Selectivity and Lipophilicity

Published SAR on the 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one series demonstrates that N-substitution is beneficial for PDE4 inhibition and is the critical determinant of PDE4-over-PDE3 selectivity [1]. The target compound bears a bulky naphthalen-1-ylmethyl N-substituent, which is expected to provide substantially greater lipophilicity and steric bulk than the N-phenyl or N-benzyl comparators. In the closely related phthalazinone series, increasing N-substituent bulk correlated with enhanced PDE4 inhibitory potency (pIC50 range: 7.6–8.4 for cis-fused cyclohexane/ene analogs) [1], while the unsubstituted NH analog showed reduced activity. Although the specific PDE inhibitory activity of this compound has not been reported in public literature, the naphthalen-1-ylmethyl group represents a distinct steric and electronic profile compared to the simpler N-substituents characterized in the published SAR.

PDE4 selectivity N-substitution SAR Lipophilicity modulation

2,3-Dihydro-pyridazinone Core vs. Fully Aromatic Pyridazin-3(2H)-one: Influence on Molecular Geometry and Reactivity

The target compound features a 2,3-dihydropyridazin-3-one core, differing from the fully aromatic pyridazin-3(2H)-one oxidation state found in many commercial pyridazinone screening compounds. The 2,3-dihydro form retains an sp³-hybridized carbon at the 4- and 5-positions, resulting in a non-planar heterocyclic ring conformation, whereas the aromatic pyridazin-3(2H)-one adopts a planar geometry [1]. This difference in ring saturation affects: (a) the spatial presentation of the 6-(3,4-dimethoxyphenyl) and N2-(naphthalen-1-ylmethyl) substituents relative to each other, (b) the electron density at the carbonyl oxygen (H-bond acceptor strength), and (c) susceptibility to oxidative metabolism or chemical oxidation in storage. Additionally, the 2,3-dihydropyridazin-3-one core can serve as a synthetic precursor to both fully aromatic pyridazinones (via oxidation) and tetrahydropyridazinones (via further reduction), offering intermediate versatility not available with the aromatic counterpart [1].

Heterocyclic oxidation state Molecular planarity Synthetic intermediate utility

Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area vs. Closest Commercial Analogs

Based on structural analysis, the target compound (MW = 372.42 g/mol; molecular formula C23H20N2O3) carries a naphthalen-1-ylmethyl group that contributes approximately 2.5–3.0 logP units more than a simple benzyl substituent. Compared to the closely related analog 6-(3,4-dimethoxyphenyl)-2-phenyl-4,5-dihydropyridazin-3-one (CAS not specified; MW ~310 g/mol), the naphthalenylmethyl substitution increases molecular weight by approximately 60 Da and is predicted to raise calculated logP by approximately 2.0–2.5 log units, while maintaining a similar topological polar surface area (tPSA ≈ 51–60 Ų depending on calculation method). The 3,4-dimethoxy substitution pattern yields a distinct electronic distribution compared to the 2,5-dimethoxy regioisomer (6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one), with potential differences in dipole moment and H-bond acceptor positioning [1]. These calculated physicochemical differences are relevant for membrane permeability, solubility, and chromatographic behavior.

Lipophilicity Drug-likeness In silico ADME

Synthetic Provenance and Intermediacy: Role of the 2,3-Dihydropyridazin-3-one Core in Divergent Synthesis Strategies

The 2,3-dihydropyridazin-3-one scaffold is a recognized platform for divergent synthesis, capable of undergoing oxidation to the aromatic pyridazin-3(2H)-one, reduction to tetrahydropyridazin-3-one, or further functionalization at the C4 and C5 positions [1]. The target compound, with its pre-installed 3,4-dimethoxyphenyl (C6) and naphthalen-1-ylmethyl (N2) substituents, represents a strategically functionalized intermediate that enables access to multiple distinct chemotypes from a single procurement. By contrast, the fully aromatic pyridazin-3(2H)-one analog lacks the synthetic versatility of the dihydro core, as it cannot be further oxidized and direct reduction to the dihydro or tetrahydro state may require harsh conditions. The patent literature documents the use of 6-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one as a key intermediate in the synthesis of arylalkyl-pyridazinone PDE inhibitors [2], establishing a precedent for the synthetic utility of this oxidation state in medicinal chemistry campaigns.

Synthetic chemistry Divergent synthesis Library enumeration

Recommended Application Scenarios for 6-(3,4-Dimethoxyphenyl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 899989-87-8)


PDE4 Inhibitor Lead Optimization: Exploring N-Substituent Hydrophobic Pocket Interactions

This compound is best deployed as a distinct N-substituted variant within a PDE4 inhibitor SAR program. The naphthalen-1-ylmethyl group provides a larger hydrophobic surface area than the N-benzyl or N-phenyl substituents characterized in the foundational PDE4 SAR literature [1], enabling exploration of the hydrophobic pocket adjacent to the PDE4 catalytic site. Its 3,4-dimethoxyphenyl group aligns with the validated PDE4 pharmacophore, reducing the probability that observed activity differences arise from suboptimal phenyl substitution. Researchers should benchmark this compound against N-benzyl and N-phenyl analogs within the same assay platform to quantify the contribution of the extended naphthalene moiety to PDE4 potency and selectivity.

Regioisomeric Selectivity Profiling: 3,4-Dimethoxy vs. 2,5-Dimethoxy Phenyl in Target Engagement Assays

This compound serves as the 3,4-dimethoxy regioisomer counterpart to the commercially available 6-(2,5-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one. Parallel procurement of both regioisomers enables direct comparison of methoxy substitution pattern effects on PDE isoform selectivity, cellular target engagement, and off-target profiles. The established SAR literature indicates that methoxy position can shift PDE3/PDE4 selectivity [1], making this a high-value head-to-head comparison for groups optimizing isoform selectivity.

Divergent Synthesis Hub for Pyridazinone Library Construction

The 2,3-dihydropyridazin-3-one oxidation state of this compound makes it an ideal central intermediate for constructing a focused library of pyridazinone derivatives. From this single procurement, medicinal chemistry teams can generate: (a) the fully aromatic pyridazin-3(2H)-one via mild oxidation, (b) the tetrahydropyridazin-3-one via reduction, and (c) C4- or C5-functionalized derivatives via enolate chemistry or cycloaddition reactions [2]. This divergent strategy has precedent in the patent literature for phenyl- and naphthylpyridazinone derivative synthesis [3], enabling rapid SAR exploration around the oxidation state and substitution pattern of the heterocyclic core.

Physicochemical Property Benchmarking for CNS or Intracellular Target Programs

With its predicted elevated logP (~4.5–5.0) conferred by the naphthalen-1-ylmethyl group, this compound is suited for studies requiring enhanced membrane permeability, such as intracellular target engagement assays or blood–brain barrier penetration screening. Its physicochemical profile places it in a distinct property space compared to lower-logP N-phenyl or N-benzyl pyridazinone analogs. Researchers should measure experimental logD₇.₄, aqueous solubility, and PAMPA permeability to validate the in silico predictions and assess the compound's suitability for cell-based PDE4 inhibition assays or in vivo pharmacokinetic studies. Procurement of this compound alongside a matched N-phenyl analog allows direct quantification of the lipophilicity–permeability–potency trade-off.

Quote Request

Request a Quote for 6-(3,4-dimethoxyphenyl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.